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molecular formula C11H10F2O3 B8411726 5,6-difluoro-2,2-dimethyl-3H-benzofuran-7-carboxylic acid

5,6-difluoro-2,2-dimethyl-3H-benzofuran-7-carboxylic acid

Cat. No. B8411726
M. Wt: 228.19 g/mol
InChI Key: FPTHFQSCCIZQTE-UHFFFAOYSA-N
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Patent
US08476308B2

Procedure details

A solution of 2-methylallyl 2,3-difluoro-6-hydroxy-5-(2-methylallyl)benzoate (734) in 96% formic acid (15 mL) was refluxed for 22 hours. The solvent was removed in vacuo, and the residue was purified by flash column chromatography eluting with hexanes-EtOAc (3:1) to afford 5,6-difluoro-2,2-dimethyl-3H-benzofuran-7-carboxylic acid (735) (0.76 g, 61%). 1H NMR (400 MHz, DMSO-d6) δ 7.43 (t, J=9.2 Hz, 1H), 2.98 (s, 2H), 1.41 (s, 6H).
Name
2-methylallyl 2,3-difluoro-6-hydroxy-5-(2-methylallyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:14]([F:15])=[CH:13][C:12]([CH2:16][C:17]([CH3:19])=[CH2:18])=[C:11]([OH:20])[C:3]=1[C:4]([O:6]CC(C)=C)=[O:5]>C(O)=O>[F:15][C:14]1[C:2]([F:1])=[C:3]([C:4]([OH:6])=[O:5])[C:11]2[O:20][C:17]([CH3:19])([CH3:18])[CH2:16][C:12]=2[CH:13]=1

Inputs

Step One
Name
2-methylallyl 2,3-difluoro-6-hydroxy-5-(2-methylallyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)OCC(=C)C)C(=C(C=C1F)CC(=C)C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with hexanes-EtOAc (3:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C2=C(CC(O2)(C)C)C1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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